molecular formula C20H11ClFN3O4 B3701343 4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

Cat. No.: B3701343
M. Wt: 411.8 g/mol
InChI Key: NRGCMORUCJCRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

The synthesis of 4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide typically involves multiple steps, including the formation of the benzoxazole ring and the introduction of the nitro and chloro substituents. One common synthetic route involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring, followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide can be compared with other similar compounds, such as:

    Benzoxazole derivatives: These compounds share the benzoxazole ring structure and may have similar chemical properties and applications.

    Nitrobenzamides: Compounds with a nitrobenzamide moiety may exhibit similar reactivity and biological activities.

    Chloro-substituted aromatic compounds: These compounds may undergo similar substitution reactions and have comparable chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, which distinguish it from other related compounds.

Properties

IUPAC Name

4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClFN3O4/c21-15-6-4-11(9-17(15)25(27)28)19(26)23-14-5-7-18-16(10-14)24-20(29-18)12-2-1-3-13(22)8-12/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGCMORUCJCRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Reactant of Route 4
4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.